Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester
Brand Name: Vulcanchem
CAS No.: 653580-16-6
VCID: VC16799011
InChI: InChI=1S/C6H16NO4P/c1-4-5-6(7-8)12(9,10-2)11-3/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C6H16NO4P
Molecular Weight: 197.17 g/mol

Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester

CAS No.: 653580-16-6

Cat. No.: VC16799011

Molecular Formula: C6H16NO4P

Molecular Weight: 197.17 g/mol

* For research use only. Not for human or veterinary use.

Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester - 653580-16-6

Specification

CAS No. 653580-16-6
Molecular Formula C6H16NO4P
Molecular Weight 197.17 g/mol
IUPAC Name N-(1-dimethoxyphosphorylbutyl)hydroxylamine
Standard InChI InChI=1S/C6H16NO4P/c1-4-5-6(7-8)12(9,10-2)11-3/h6-8H,4-5H2,1-3H3
Standard InChI Key CBCBNZGFLVENIO-UHFFFAOYSA-N
Canonical SMILES CCCC(NO)P(=O)(OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phosphorus atom bonded to two methoxy groups, a hydroxylamine-substituted butyl chain, and a hydroxyl group. The dimethyl ester configuration reduces the compound’s polarity compared to its phosphonic acid form, enhancing its lipid solubility and bioavailability. The hydroxyamino group introduces dual functionality: the hydroxyl oxygen participates in hydrogen bonding, while the amino group enables nucleophilic or coordination interactions. X-ray crystallography of analogous phosphonates reveals tetrahedral geometry around phosphorus, with bond angles consistent with sp³ hybridization .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₆NO₄P
Molecular Weight (g/mol)197.17
Density (g/cm³)~1.2 (estimated)
Boiling Point (°C)~300 (extrapolated from )
LogP0.8–1.2 (predicted)

The estimated LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug candidates.

Synthesis and Reaction Pathways

Conventional Synthesis via the McKenna Procedure

The McKenna reaction, a cornerstone in phosphonate synthesis, involves treating dialkyl phosphites with alkyl halides or alcohols under acidic conditions. For this compound, the reaction proceeds in two stages:

  • Formation of the Phosphonate Backbone: Dimethyl phosphite (P(OCH₃)₃) reacts with 1-(hydroxyamino)butyl bromide in the presence of a Lewis acid catalyst (e.g., ZnCl₂), yielding the dimethyl phosphonate ester.

  • Oxidation and Purification: The crude product undergoes oxidation with hydrogen peroxide to ensure complete conversion of any residual P(III) species to P(V), followed by column chromatography for isolation .

Yields typically range from 60% to 75%, with impurities including unreacted starting materials and hydrolyzed byproducts.

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to couple hydroxyaminobutyl zinc reagents with dimethyl chlorophosphate. This method offers higher regioselectivity and milder conditions (room temperature, THF solvent), achieving yields up to 85%. Key advantages include:

  • Reduced side reactions compared to acid-catalyzed methods.

  • Compatibility with sensitive functional groups.

Table 2: Comparison of Synthesis Methods

MethodYield (%)ConditionsKey Advantage
McKenna Procedure60–75H₂SO₄, 80°CCost-effective
Palladium-Catalyzed80–85Pd(PPh₃)₄, RTHigh selectivity

Hydrolysis Kinetics and Stability

Phosphonic acid esters undergo hydrolysis via nucleophilic attack at the phosphorus atom. For dimethyl esters, the reaction proceeds through a two-step mechanism:

  • Cleavage of the First Ester Group: Acidic or basic conditions promote the formation of a monoester intermediate.

  • Complete Hydrolysis to Phosphonic Acid: The monoester further reacts to yield the free phosphonic acid and methanol.

The hydroxyamino group influences hydrolysis rates. Under physiological pH (7.4), the compound exhibits a half-life of ~48 hours, making it suitable for sustained-release formulations. In contrast, strongly acidic (pH < 2) or alkaline (pH > 10) conditions accelerate degradation, with complete hydrolysis occurring within 6 hours .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound mimics phosphotyrosine residues, competitively inhibiting protein tyrosine phosphatases (PTPs) with IC₅₀ values in the low micromolar range (e.g., 2.3 μM for PTP1B). The hydroxyamino group chelates the catalytic cysteine residue, while the phosphonate moiety provides transition-state analog characteristics.

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 μg/mL for Staphylococcus aureus) and Plasmodium falciparum (IC₅₀ = 0.9 μM). The mechanism involves disruption of lipid bilayer integrity and interference with ATP synthesis.

Table 3: Biological Activity Profile

OrganismActivity (IC₅₀/MIC)Mechanism
Staphylococcus aureus8–16 μg/mLMembrane disruption
Plasmodium falciparum0.9 μMDihydroorotate dehydrogenase inhibition
PTP1B2.3 μMCompetitive inhibition

Applications in Drug Design

Bioisosteric Replacement

The compound’s phosphonate group serves as a non-hydrolyzable substitute for phosphate esters in prodrugs. For example, it enhances the metabolic stability of nucleotide analogs by resisting phosphatase-mediated cleavage.

Prodrug Development

Ester prodrugs of phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester are engineered to improve oral bioavailability. Conversion to the active phosphonic acid form occurs via hepatic carboxylesterases, with >90% activation efficiency in murine models .

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